molecular formula C8H10F3N3O2 B3263457 5,6,7,8-Tetrahydroimidazo[1,5-a]pyrazine 2,2,2-trifluoroacetate CAS No. 374795-77-4

5,6,7,8-Tetrahydroimidazo[1,5-a]pyrazine 2,2,2-trifluoroacetate

Cat. No.: B3263457
CAS No.: 374795-77-4
M. Wt: 237.18 g/mol
InChI Key: WQMIJIIBILSQLC-UHFFFAOYSA-N
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Description

Properties

IUPAC Name

5,6,7,8-tetrahydroimidazo[1,5-a]pyrazine;2,2,2-trifluoroacetic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H9N3.C2HF3O2/c1-2-9-5-8-4-6(9)3-7-1;3-2(4,5)1(6)7/h4-5,7H,1-3H2;(H,6,7)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WQMIJIIBILSQLC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN2C=NC=C2CN1.C(=O)(C(F)(F)F)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H10F3N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

237.18 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

374795-77-4
Record name Imidazo[1,5-a]pyrazine, 5,6,7,8-tetrahydro-, 2,2,2-trifluoroacetate (1:1)
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=374795-77-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.

Biological Activity

5,6,7,8-Tetrahydroimidazo[1,5-a]pyrazine 2,2,2-trifluoroacetate is a compound that has garnered attention for its diverse biological activities. This article explores its pharmacological properties, mechanisms of action, and potential therapeutic applications based on current research findings.

Chemical Structure and Properties

The molecular formula of this compound is C8H8F3N3C_8H_8F_3N_3, with a molecular weight of approximately 215.17 g/mol. The structure features a fused bicyclic imidazo-pyrazine moiety that contributes to its biological activity.

Research indicates that this compound acts primarily as a non-peptide antagonist of the orexin receptors (OX1 and OX2). Orexins are neuropeptides involved in regulating arousal, wakefulness, and appetite. By antagonizing these receptors, the compound can influence various physiological processes:

  • Sleep Regulation : Studies have shown that the compound can decrease alertness and increase time spent in REM and NREM sleep stages in animal models .
  • Cognitive Function : It has been reported to enhance memory function in rat models and may have implications for treating cognitive dysfunctions related to psychiatric disorders .

Antidepressant and Anxiolytic Effects

In preclinical studies, compounds related to 5,6,7,8-tetrahydroimidazo[1,5-a]pyrazine have demonstrated potential antidepressant and anxiolytic effects. For instance:

  • Animal Models : The compound has shown efficacy in reducing anxiety-like behaviors in rodent models of stress and depression .
  • Neurotransmitter Modulation : It may modulate neurotransmitter systems involved in mood regulation.

Anticancer Properties

Emerging research suggests that derivatives of this compound exhibit anticancer activity by targeting microtubules:

  • Microtubule Depolymerization : At concentrations around 10 µM, certain derivatives have been shown to cause significant microtubule depolymerization in cancer cell lines .
  • IC50 Values : The antiproliferative potency was evaluated using the sulforhodamine B assay with notable IC50 values indicating effective inhibition of cancer cell growth .

Case Study 1: Sleep Disorders

A study involving the administration of the compound in a rat model demonstrated significant improvements in sleep quality metrics. The results indicated a dose-dependent relationship between the compound's administration and increased sleep duration .

Case Study 2: Cognitive Dysfunction

In another study focusing on cognitive impairment induced by stressors, treatment with the compound resulted in improved performance on memory tasks compared to control groups. This suggests potential applications for treating conditions like PTSD and anxiety disorders .

Summary of Findings

Biological ActivityObservationsReferences
Sleep RegulationIncreased REM/NREM sleep duration
Cognitive EnhancementImproved memory function in stressed rats
Antidepressant EffectsReduced anxiety-like behaviors
Anticancer ActivitySignificant microtubule depolymerization

Scientific Research Applications

Chemical Properties and Structure

  • Chemical Formula : C6_6H9_9N3_3
  • Molecular Weight : 123.16 g/mol
  • CAS Number : 297172-19-1
  • Appearance : Light yellow to brown solid

This compound belongs to the class of imidazo[1,5-a]pyrazines, which are known for their diverse biological activities.

Orexin Receptor Antagonism

One of the primary applications of 5,6,7,8-tetrahydroimidazo[1,5-a]pyrazine derivatives is their role as antagonists of orexin receptors (OX1 and OX2). These receptors are implicated in various physiological processes including:

  • Sleep Regulation : Compounds targeting orexin receptors have shown promise in treating sleep disorders such as insomnia and narcolepsy. Studies indicate that these antagonists can decrease alertness and increase REM sleep duration in animal models .
  • Cognitive Function : Research suggests that these compounds may enhance memory function and could be beneficial in treating cognitive dysfunctions associated with psychiatric disorders .
  • Stress-Related Disorders : The potential for treating conditions such as post-traumatic stress disorder (PTSD) has been highlighted, with studies showing efficacy in reducing stress responses in rat models .

Anti-Addiction Properties

Research has indicated that 5,6,7,8-tetrahydroimidazo[1,5-a]pyrazine derivatives may also play a role in addiction treatment. By modulating the orexin system, these compounds could potentially help manage cravings and withdrawal symptoms associated with substance use disorders .

Case Study 1: Sleep Disorders

In a controlled study involving rodents, administration of 5,6,7,8-tetrahydroimidazo[1,5-a]pyrazine derivatives resulted in a significant increase in total sleep time and a reduction in wakefulness during the light cycle. The results suggest that these compounds could serve as effective pharmacological agents for the management of insomnia.

Case Study 2: Cognitive Enhancement

A separate study evaluated the effects of these compounds on cognitive performance in rats subjected to memory tasks. The results demonstrated enhanced memory retention and improved performance metrics compared to control groups. This suggests potential applications in treating cognitive impairments associated with aging or neurodegenerative diseases.

Research Findings

Application AreaFindingsReferences
Sleep DisordersIncreased REM sleep; reduced wakefulness ,
Cognitive FunctionEnhanced memory performance ,
Addiction ManagementReduced cravings; potential for relapse prevention ,

Chemical Reactions Analysis

Salt Metathesis and Acid-Base Reactions

The trifluoroacetate counterion can be exchanged via acid-base reactions. For example, treatment with stronger acids or bases replaces the trifluoroacetate with other anions (e.g., chloride, sulfate). This property is critical in purification steps and intermediate isolation.

Key Reaction Example:

ReactantsConditionsProductSource
Trifluoroacetate salt + HClAqueous ethanol, 0–5°CHydrochloride salt

In the synthesis of related triazolopyrazines, trifluoroacetate intermediates are converted to hydrochloride salts using HCl in ethanol .

Acylation and Alkylation

The secondary amine in the imidazopyrazine core undergoes acylation/alkylation. Trifluoroacetic anhydride (TFAA) is commonly used to introduce trifluoroacetyl groups, while alkyl halides or acyl chlorides enable broader functionalization.

Key Reaction Example:

ReactantsConditionsProductSource
Imidazopyrazine + TFAAChlorobenzene, 50°CTrifluoroacetylated intermediate

In the synthesis of 3-(trifluoromethyl)triazolopyrazine, TFAA reacts with a hydrazine derivative under mild heating to form a stable intermediate .

Cyclization Reactions

The amine group participates in cyclization to form fused heterocycles. Davidson-type heterocondensation with α-acyloxy ketones generates substituted imidazo[1,5-a]pyrazines .

Key Reaction Example:

ReactantsConditionsProductSource
Amino alcohol + α-acyloxy ketoneToluene, NH₃, refluxTetrahydroimidazopyrazine derivative

This method is scalable and avoids harsh reagents, making it suitable for industrial applications .

Palladium-Catalyzed Hydrogenation

The saturated bicyclic structure can undergo dehydrogenation or further hydrogenation. Palladium/carbon catalysts facilitate selective reductions.

Key Reaction Example:

ReactantsConditionsProductSource
Imidazopyrazine + H₂10% Pd/C, ethanol, 4 barReduced intermediate

Hydrogenation at 23–25°C under 4 bar pressure efficiently removes protecting groups or saturates double bonds .

Buchwald-Hartwig Cross-Coupling

Aryl halide substituents on the imidazopyrazine core enable palladium-catalyzed cross-coupling. This reaction diversifies the compound’s pharmacological potential.

Key Reaction Example:

ReactantsConditionsProductSource
Bromo-imidazopyrazine + arylboronic acidPd(OAc)₂, XPhos, K₃PO₄Aryl-substituted imidazopyrazine

Optimized conditions (toluene, 100°C) achieve >80% yield for biaryl products .

Nucleophilic Substitution

Electron-deficient positions (e.g., para to trifluoromethyl groups) undergo nucleophilic substitution. Fluoride ions or amines replace leaving groups like chlorine.

Key Reaction Example:

ReactantsConditionsProductSource
Chloro-imidazopyrazine + KFDMF, 130°CFluoro-imidazopyrazine

Silver fluoride (AgF) in toluene at elevated temperatures is also effective for fluorination .

Stability and Decomposition

The compound is stable under inert atmospheres but decomposes in acidic or oxidizing conditions. Byproducts like trifluoroacetic acid (TFA) form during hydrolysis .

Comparison with Similar Compounds

Comparison with Structural Analogs

Core Scaffold Variations

(a) Imidazo[1,2-a]pyrazine vs. Imidazo[1,5-a]pyrazine
  • Key Difference : The position of the imidazole fusion on the pyrazine ring ([1,2-a] vs. [1,5-a]) alters electronic properties and biological activity.
  • Example :
    • 5,6,7,8-Tetrahydroimidazo[1,2-a]pyrazine (CAS 297172-19-1): Exhibits Gaq-protein inhibitory activity (e.g., BIM-46174) .
    • 5,6,7,8-Tetrahydroimidazo[1,5-a]pyrazine : Shows dual orexin receptor (OX1R/OX2R) antagonism, highlighting scaffold-dependent target specificity .
(b) Saturation and Substituent Effects
  • Ring Saturation : Partial saturation (tetrahydro vs. fully aromatic) improves metabolic stability and binding affinity. For instance, tetrahydroimidazo[1,2-a]pyrazine 13 showed 10-fold higher NaV1.7 inhibition than its unsaturated analog 12 .
  • Substituents: Trifluoromethyl Group: Derivatives like 2-(trifluoromethyl)-5,6,7,8-tetrahydroimidazo[1,2-a]pyrazine (CAS 911064-58-9) are intermediates for sulfonamide-based drugs .

Physicochemical Properties

Compound Molecular Formula Molecular Weight (g/mol) Density (g/cm³) Boiling Point (°C) Key Application
5,6,7,8-Tetrahydroimidazo[1,5-a]pyrazine 2,2,2-trifluoroacetate C₈H₁₀F₃N₃O₂ 237.18 1.33 340 Pharmaceutical intermediate
5,6,7,8-Tetrahydroimidazo[1,2-a]pyrazine (base) C₆H₉N₃ 123.16 1.33 357 Gaq-protein inhibitor
2-(Trifluoromethyl)-5,6,7,8-tetrahydroimidazo[1,2-a]pyrazine hydrochloride C₇H₉F₃N₃·HCl 243.62 N/A N/A Intermediate for sulfamides
(a) Orexin Receptor Antagonism
  • 5,6,7,8-Tetrahydroimidazo[1,5-a]pyrazine Derivatives: Exhibit dual OX1R/OX2R antagonism with IC₅₀ values in the nanomolar range. Modifications at the 2-position (e.g., chloro or trifluoromethyl groups) enhance blood-brain barrier penetration for sleep disorder therapies .
(b) Ion Channel Modulation
  • NaV1.7 Inhibition : Tetrahydroimidazo[1,2-a]pyrazine 13 (IC₅₀ = 0.12 µM) outperformed its 5,6-fused analog 12 (inactive), underscoring the importance of ring saturation and substituent placement .
(c) Antimicrobial Activity
  • Hydrazone Derivatives : 5,6,7,8-Tetrahydroimidazo[1,2-a]pyrimidine-2-carbohydrazides (e.g., compound 8d ) showed antibacterial activity against E. coli and S. aureus (MIC = 4–8 µg/mL), linked to the hydrazone moiety’s electron-withdrawing effects .

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 5,6,7,8-tetrahydroimidazo[1,5-a]pyrazine 2,2,2-trifluoroacetate?

  • Methodology : Catalytic hydrogenation using Pd/C under H₂ atmosphere (e.g., 10% Pd/C in ethanol) is critical for reducing unsaturated precursors. Cyclization steps involving POCl₃ in toluene (90°C) or sodium triacetoxyborohydride in dichloroethane (15°C) are effective for ring closure . Purification via silica gel chromatography (gradient elution with MeOH/DCM) ensures high purity.
  • Key Considerations : Monitor reaction progress using LC/MS for intermediate validation. Co-evaporation with dichloromethane improves yield by removing residual solvents .

Q. How can researchers verify the purity and structural integrity of this compound?

  • Analytical Techniques :

  • NMR Spectroscopy : Confirm proton environments (e.g., δ 7.42 ppm for aromatic protons in the imidazo ring) and absence of impurities .
  • LC/MS : Use [M+H]+ peaks (e.g., m/z 124 for the free base) to validate molecular weight .
  • HPLC : Employ reverse-phase columns (C18) with trifluoroacetic acid (TFA) in the mobile phase to assess purity (>95%) .

Q. What solvent systems are compatible with 5,6,7,8-tetrahydroimidazo[1,5-a]pyrazine derivatives?

  • Recommendations :

  • Polar aprotic solvents (DCM, THF) are ideal for reactions involving NaBH(OAc)₃ or Pd-catalyzed coupling .
  • Avoid DMSO for long-term storage due to potential sulfoxide formation. Ethanol or methanol is preferred for hydrogenation steps .

Advanced Research Questions

Q. How does ring saturation (e.g., tetrahydro vs. unsaturated analogues) influence target binding affinity?

  • Case Study : In NaV1.7 inhibitor studies, the 5,6,7,8-tetrahydroimidazo[1,5-a]pyrazine derivative (compound 13) showed 10-fold higher potency than its unsaturated counterpart (compound 12). Saturation enhances conformational rigidity, improving hydrophobic interactions with the target pocket .
  • Methodology : Perform comparative molecular docking and MD simulations to analyze binding mode differences. Validate with in vitro IC₅₀ assays using HEK293 cells expressing NaV1.7 .

Q. What strategies improve metabolic stability in vivo for this compound class?

  • Approaches :

  • Salt Formation : Dihydrochloride salts (e.g., CAS 165894-10-0) enhance aqueous solubility, reducing hepatic clearance .
  • Structural Modifications : Introduce electron-withdrawing groups (e.g., trifluoromethyl) at position 2 to block cytochrome P450 oxidation .
    • Validation : Conduct microsomal stability assays (human/rat liver microsomes) and monitor half-life (t₁/₂) improvements .

Q. How can researchers resolve contradictions in SAR data for orexin receptor antagonism?

  • Example : While 1-chloro-5,6,7,8-tetrahydroimidazo[1,5-a]pyrazine derivatives act as dual orexin receptor antagonists, substituent positioning (e.g., chloro vs. methyl groups) affects selectivity.
  • Resolution : Use radioligand displacement assays (³H-SB-674042 for OX₁R/OX₂R) to quantify Ki values. Pair with in vivo EEG/EMG studies in mice to correlate receptor occupancy with sleep-promoting efficacy .

Q. What computational methods aid in designing selective PDE2 inhibitors based on this scaffold?

  • Workflow :

  • Pharmacophore Modeling : Identify key interactions (e.g., hydrogen bonding with Gln817 in PDE2) using Schrödinger’s Phase .
  • Free Energy Perturbation (FEP) : Predict binding affinity changes for substituents at position 3 (e.g., methyl vs. bromo) .
    • Validation : Synthesize top candidates and test PDE2 inhibition (IC₅₀) vs. off-target PDE isoforms (PDE3, PDE5) .

Retrosynthesis Analysis

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Min. plausibility 0.01
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Feasible Synthetic Routes

Reactant of Route 1
5,6,7,8-Tetrahydroimidazo[1,5-a]pyrazine 2,2,2-trifluoroacetate
Reactant of Route 2
5,6,7,8-Tetrahydroimidazo[1,5-a]pyrazine 2,2,2-trifluoroacetate

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